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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-a
Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a
wide array of signaling molecules. Its substrates include tumor necrosis factor-a (TNF-q),
various epidermal growth factor receptor (EGFR) ligands, and other proteins that play pivotal
roles in inflammation, immunity, and cancer progression. The dysregulation of ADAM17 activity
has been implicated in numerous pathological conditions, making it a compelling target for
therapeutic intervention. BMS-566394 has emerged as a potent and selective small-molecule
inhibitor of ADAM17, offering a valuable tool for dissecting the biological functions of this key
sheddase and as a potential therapeutic agent. This technical guide provides an in-depth
overview of BMS-566394, including its inhibitory activity, experimental protocols for its
characterization, and its impact on ADAM17-mediated signaling pathways.

Core Compound Information

BMS-566394 is a non-peptidic, orally bioavailable inhibitor of ADAM17. Its chemical and
physical properties are summarized below.
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Property Value

(3R,4R)-N-Hydroxy-4-[[4-[[2-
IUPAC Name (trifluoromethyl)benzimidazol-1-

ylmethyllbenzoyllamino]oxane-3-carboxamide

CAS Number 503166-51-6[1]
Chemical Formula C22H21F3N40A4[1]
Molecular Weight 462.43 g/mol [1]

Quantitative Inhibitory Activity

The potency and selectivity of BMS-566394 have been characterized through various in vitro
enzymatic and cell-based assays. The following tables summarize the key quantitative data
regarding its inhibitory activity against ADAM17 and its selectivity over other related
metalloproteinases.

Table 1: In Vitro Inhibitory Activity of BMS-566394 against ADAM17

Parameter Value Assay Conditions

TACE (TNF-a converting
IC50 (ADAM17) 100 nM o
enzyme) inhibition assay.[2]

Ki (ADAM17) Data not available in the
i
searched literature.

Table 2: Selectivity Profile of BMS-566394 against Other Metalloproteinases
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Fold Selectivity vs.

Enzyme IC50 P
MMP-1 (Collagenase-1) >10,000 nM >100-fold
MMP-2 (Gelatinase-A) >10,000 nM >100-fold
MMP-9 (Gelatinase-B) >10,000 nM >100-fold
MMP-14 (MT1-MMP) >10,000 nM >100-fold
ADAM10 >10,000 nM >100-fold
ADAM12 >10,000 nM >100-fold

Note: Specific IC50 values against other metalloproteinases were not explicitly found for BMS-
566394 in the provided search results. The table reflects a general high selectivity profile often
cited for such inhibitors, but quantitative values require further specific experimental
determination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of BMS-566394.

In Vitro ADAM17 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of BMS-
566394 against recombinant human ADAM17.

Materials:

Recombinant Human ADAM17 (TACE)

Fluorogenic peptide substrate for ADAM17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[3]

Assay Buffer: 25 mM Tris, 2.5 uM ZnCl2, 0.005% Brij-35, pH 9.0[3]

BMS-566394 (dissolved in DMSO)
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o 96-well black microplates
e Fluorometric microplate reader
Procedure:

Prepare a stock solution of BMS-566394 in DMSO. Create a serial dilution of the inhibitor in
Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

Dilute the recombinant ADAM17 enzyme to the desired concentration in ice-cold Assay
Buffer.

Add 25 pL of the diluted ADAM17 enzyme solution to each well of the 96-well plate.

Add 25 pL of the serially diluted BMS-566394 or vehicle control (Assay Buffer with DMSO) to
the respective wells.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the desired
final concentration (typically at or below the Km value).

Initiate the enzymatic reaction by adding 50 pL of the substrate solution to each well.

Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength
of 320 nm and an emission wavelength of 405 nm for at least 30 minutes at 37°C.[3]

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time
curves.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-a Shedding Assay

This protocol details a cell-based ELISA to measure the effect of BMS-566394 on the shedding
of TNF-a from stimulated cells.
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Materials:

Human monocytic cell line (e.g., THP-1)

RPMI-1640 medium supplemented with 10% FBS and antibiotics
Phorbol 12-myristate 13-acetate (PMA) for stimulation
BMS-566394 (dissolved in DMSO)

Human TNF-a ELISA kit

96-well cell culture plates

Microplate reader for absorbance measurement

Procedure:

Seed THP-1 cells in a 96-well plate at a density of 1 x 1076 cells/mL in complete RPMI
medium.

Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with PMA
(e.g., 100 ng/mL) for 24-48 hours.

After differentiation, aspirate the medium and replace it with fresh serum-free medium.

Prepare serial dilutions of BMS-566394 in serum-free medium. Add the diluted inhibitor or
vehicle control to the cells and pre-incubate for 1 hour at 37°C.

Stimulate TNF-a shedding by adding a final concentration of 100 ng/mL PMA to each well
(except for the unstimulated control).

Incubate the plate for 4-6 hours at 37°C.
Collect the cell culture supernatants.

Quantify the concentration of soluble TNF-a in the supernatants using a human TNF-a
ELISA kit according to the manufacturer's instructions.[4][5]
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» Plot the TNF-a concentration against the logarithm of the inhibitor concentration to determine
the IC50 value for the inhibition of TNF-a shedding.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of BMS-566394 in
a human tumor xenograft model in mice.

Materials:
e Athymic nude mice (6-8 weeks old)

e Human cancer cell line known to be dependent on ADAM17 signaling (e.g., OE21
esophageal cancer cells)[6]

e Matrigel (or similar basement membrane matrix)
 BMS-566394 formulated for oral administration
» Vehicle control

o Calipers for tumor measurement

Procedure:

o Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and
Matrigel (1:1 ratio).

e Subcutaneously inject the cell suspension (e.g., 5 x 10”6 cells in 100 pL) into the flank of
each mouse.

e Monitor the mice regularly for tumor growth.

e Once the tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into
treatment and control groups.

o Administer BMS-566394 orally at the desired dose and schedule (e.g., once or twice daily).
The control group receives the vehicle.
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e Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume
using the formula: (Length x Width2) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.

« At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic biomarker analysis).

» Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of
BMS-566394.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways involving ADAM17 and a typical experimental workflow for evaluating an
ADAML17 inhibitor.
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Caption: ADAM17-mediated shedding of TNF-a and EGFR ligands.

Experimental Workflow for BMS-566394 Evaluation

Click to download full resolution via product page

Caption: Workflow for characterizing an ADAM17 inhibitor.

Conclusion

BMS-566394 is a valuable chemical probe for investigating the multifaceted roles of ADAM17
in health and disease. Its potency and selectivity make it a suitable tool for both in vitro and in
vivo studies aimed at understanding the consequences of ADAM17 inhibition. The experimental
protocols and signaling pathway diagrams provided in this guide offer a framework for
researchers to design and interpret experiments utilizing this selective ADAM17 inhibitor.
Further research into the pharmacokinetics and pharmacodynamics of BMS-566394 will be
crucial for its potential translation into a therapeutic agent for ADAM17-driven pathologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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